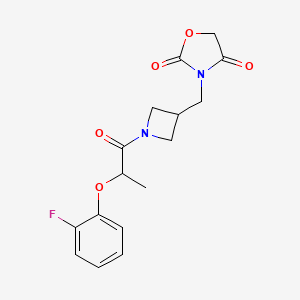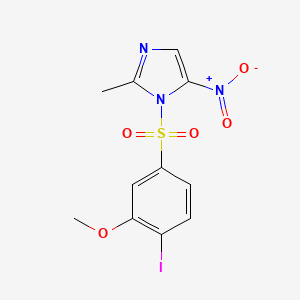
1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound characterized by the presence of an imidazole ring substituted with various functional groups
Preparation Methods
The synthesis of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multi-step organic reactions. The starting materials often include 4-iodo-3-methoxybenzenesulfonyl chloride and 2-methyl-5-nitroimidazole. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the sulfonyl chloride reacts with the imidazole derivative to form the desired product.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may have potential as a biochemical probe due to its unique functional groups, allowing for the study of biological pathways and interactions.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole would depend on its specific application. In a biological context, the compound may interact with cellular targets through its functional groups. For example, the nitro group could undergo bioreduction to form reactive intermediates that can damage cellular components, while the sulfonyl group could interact with proteins or enzymes, inhibiting their function.
Comparison with Similar Compounds
Similar compounds to 1-((4-iodo-3-methoxyphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole include other imidazole derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activity or industrial applications. For example:
1-((4-iodo-3-methoxyphenyl)sulfonyl)-4-piperidinecarboxamide: This compound has a piperidine ring instead of an imidazole ring, which could result in different biological activity.
1-((4-iodo-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine: The presence of additional methyl groups may affect the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-iodo-3-methoxyphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3O5S/c1-7-13-6-11(15(16)17)14(7)21(18,19)8-3-4-9(12)10(5-8)20-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDXLHUZXBOGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=CC(=C(C=C2)I)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
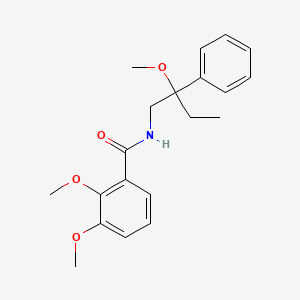

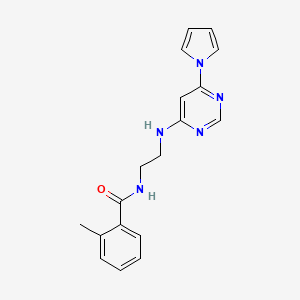

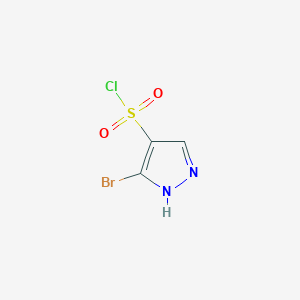
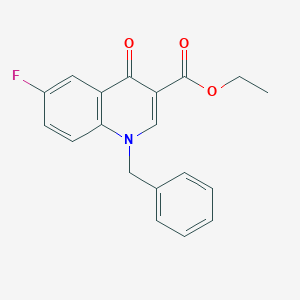
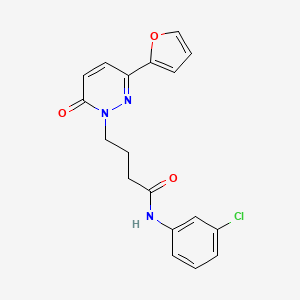
![3-chloro-2-[4-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2859258.png)
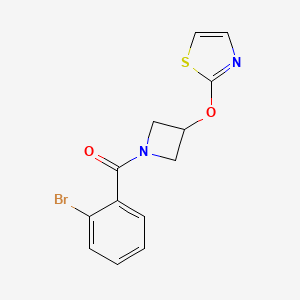
![({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine](/img/structure/B2859260.png)
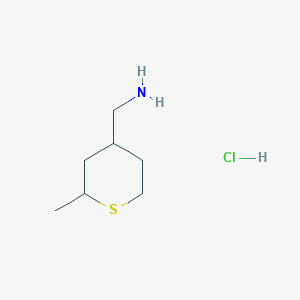
![Methyl {[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2859263.png)
![2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B2859264.png)
